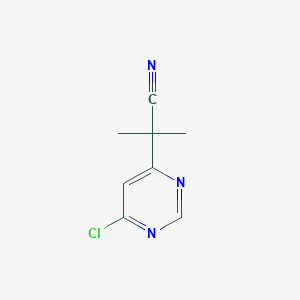
1-Ethyl-8-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-8-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position and a methyl group at the eighth position, along with a ketone functional group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-8-methylquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
1-Ethyl-8-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-Ethyl-8-methylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
科学的研究の応用
1-Ethyl-8-methylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-ethyl-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Methylquinoline: Lacks the ethyl group at the first position.
1-Ethylquinoline: Lacks the methyl group at the eighth position.
Uniqueness
1-Ethyl-8-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the ketone functional group, distinguishes it from other quinoline derivatives and may confer distinct properties and applications.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-ethyl-8-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-3-13-8-7-11(14)10-6-4-5-9(2)12(10)13/h4-8H,3H2,1-2H3 |
InChIキー |
IZVWBEMEGOSUQY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=O)C2=CC=CC(=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)

![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
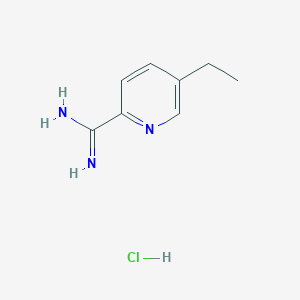
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)
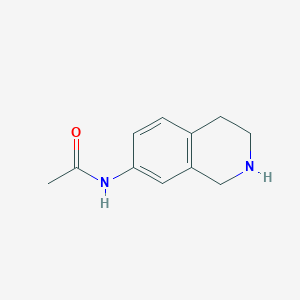
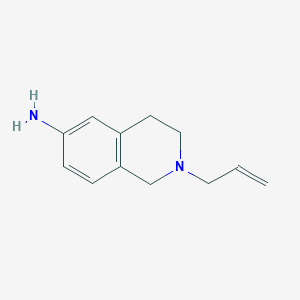


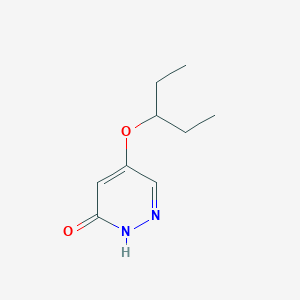
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
